4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

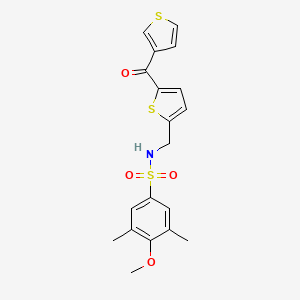

4-Methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group and two methyl substituents on the benzene ring, coupled with a thiophene-based side chain. The structure features a sulfonamide linker (-SO₂NH-) bridging the benzene core to a methyl-substituted thiophene moiety, which is further functionalized with a thiophene-3-carbonyl group.

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S3/c1-12-8-16(9-13(2)19(12)24-3)27(22,23)20-10-15-4-5-17(26-15)18(21)14-6-7-25-11-14/h4-9,11,20H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEDPPYHMKYODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to have inhibitory effects against certain organisms.

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions. This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide.

Biological Activity

4-Methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-tubercular, anti-inflammatory, and anti-cancer effects, while also discussing its structure-activity relationships (SARs) and metabolic pathways.

Chemical Structure

The compound features a benzenesulfonamide core with methoxy and dimethyl substitutions, alongside a thiophene moiety. This unique structure is believed to contribute to its diverse biological activities.

1. Anti-Tubercular Activity

Recent studies have shown that derivatives of thiophene-benzenesulfonamide exhibit significant anti-tubercular activity. For instance, compound 17b was evaluated against Mycobacterium tuberculosis and displayed promising results with a minimum inhibitory concentration (MIC) of 0.10 μg/mL. The druggability evaluation indicated favorable hepatocyte stability and low cytotoxicity, making it a potential lead for treating multidrug-resistant tuberculosis .

Table 1: Anti-Tubercular Activity of Compound 17b

| Compound | Dose (mg/kg) | Log10 CFU/lung |

|---|---|---|

| Untreated | - | 5.35 ± 0.17 |

| 17b | 100 | 4.81 ± 0.60 |

| INH | 25 | 1.76 ± 0.49 |

2. Anti-Cancer Activity

The compound's sulfonamide moiety has been linked to anti-cancer properties. Studies indicate that related compounds can inhibit cancer cell growth without affecting non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a mechanism that targets tumor cells specifically .

Table 2: Cancer Cell Growth Inhibition

| Compound | Concentration (µM) | Effect on Tumor Cells |

|---|---|---|

| A | 10 | Significant Inhibition |

| B | 10 | No Effect |

3. Anti-Inflammatory Effects

The anti-inflammatory properties of this class of compounds have also been documented, with some showing more than 90% inhibition in inflammation models compared to standard treatments like diclofenac sodium . The sulfonamide group is critical for maintaining this activity.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of the thiophene and sulfonamide groups in enhancing biological activity. Modifications in the side chains significantly affect the compound's efficacy against M. tuberculosis and cancer cells .

Table 3: Structure-Activity Relationships

| Modification | Biological Activity |

|---|---|

| Thiophene substitution | Enhanced Anti-TB Activity |

| Sulfonamide group | Essential for Anti-Cancer Activity |

Metabolic Pathways

Research indicates that the compound undergoes biotransformation via hydrolysis, leading to metabolites that retain some biological activity . Understanding these metabolic pathways is crucial for optimizing efficacy and reducing toxicity.

Case Studies

In a notable case study, the efficacy of compound derivatives was tested in murine models for tuberculosis, demonstrating significant reductions in bacterial load in treated groups compared to controls .

Scientific Research Applications

4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties due to the presence of a sulfonamide functional group. The compound also features a methoxy group, multiple methyl groups, and thiophene moieties, contributing to its unique chemical behavior and potential biological activity.

Chemical Properties and Structure

The presence of thiophene rings allows classification as a heterocyclic compound. Heterocycles are cyclic compounds containing atoms of at least two different elements as members of their rings. The thiophene ring is significant for its electron-rich nature, which can enhance the reactivity of the compound in various chemical reactions.

The molecular structure includes key features that contribute to its electronic properties and potential interactions with biological targets:

- A sulfonamide functional group, contributing to antibacterial properties.

- Methoxy and methyl groups that influence the compound's chemical behavior.

- Thiophene rings that enhance the compound's reactivity.

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions.

Potential Applications

- Medicinal Chemistry: Due to its structural complexity and the presence of multiple functional groups, this compound has potential applications in medicinal chemistry, particularly in the development of new antibacterial agents.

- Synthetic Organic Chemistry: The compound can undergo various chemical reactions typical for sulfonamides and heterocycles, highlighting its versatility.

- Biological Effects: The mechanism by which this compound exerts its biological effects likely involves interaction with bacterial enzymes or receptors. These mechanisms contribute to its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual thiophene motifs and sulfonamide linkage. Key comparisons with related molecules include:

*Calculated based on molecular formula.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s IR spectrum would exhibit ν(C=O) ~1680 cm⁻¹ (thiophene carbonyl) and ν(SO₂) ~1350–1150 cm⁻¹, consistent with sulfonamides in . Absence of ν(S-H) (~2500 cm⁻¹) confirms sulfonamide formation over thiol tautomers .

- Solubility : The dual thiophene and sulfonamide groups enhance water solubility compared to purely aromatic analogs (e.g., ’s benzamide derivatives) but reduce it relative to piperidine-sulfonyl hybrids .

Q & A

Q. What advanced techniques characterize crystalline polymorphism in this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D packing arrangements and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

- Differential Scanning Calorimetry (DSC) : Detects polymorph transitions (endothermic peaks) and assesses thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.